

Application Notes and Protocols for Creating an *ompH* Knockout Mutant

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ompH* protein

Cat. No.: B1180085

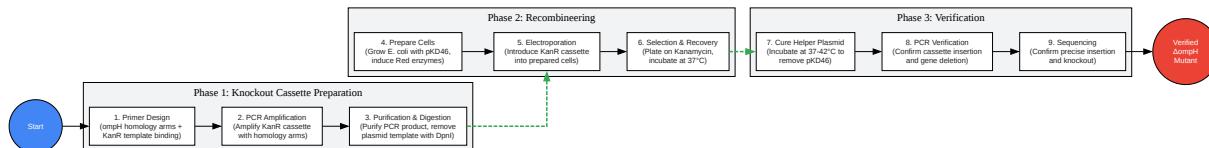
[Get Quote](#)

Introduction

Gene knockout is a powerful reverse genetics technique used to inactivate a specific gene to understand its function within an organism.^[1] This is achieved by replacing the gene of interest with a selectable marker, often an antibiotic resistance cassette, through homologous recombination.^[2] Outer membrane protein H (OmpH) is a component of the outer membrane in various bacteria, and creating an *ompH* knockout mutant can elucidate its role in processes like nutrient uptake, antibiotic resistance, and pathogenicity.^[3]

This document provides a detailed protocol for creating an *ompH* knockout mutant in bacteria, such as *Escherichia coli*, using the highly efficient Lambda Red Recombinase system.^{[4][5]} This method, also known as recombineering, utilizes the bacteriophage λ Red proteins (Gam, Exo, and Beta) to mediate homologous recombination of a linear DNA cassette with the bacterial chromosome.^[5] The system requires only short regions of homology (~50 bp) flanking the DNA cassette, which can be easily incorporated into PCR primers.^[5]

Principle of Lambda Red-Mediated Gene Knockout


The Lambda Red system consists of three key proteins:

- Gam: Prevents the degradation of linear DNA by the host cell's RecBCD and SbcCD nucleases.^[5]

- Exo: A 5' to 3' exonuclease that processes the double-stranded DNA cassette, creating 3' single-stranded overhangs.[5]
- Beta: Binds to the single-stranded overhangs and facilitates strand invasion and recombination at the target homologous sequence on the chromosome.[5]

The process involves introducing a linear DNA fragment (typically an antibiotic resistance gene) flanked by sequences homologous to the regions directly upstream and downstream of the *ompH* gene into a bacterial strain temporarily expressing the Lambda Red proteins. The cell's machinery, aided by the Red proteins, then replaces the native *ompH* gene with the linear DNA cassette.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for generating an *ompH* knockout mutant via Lambda Red Recombineering.

Detailed Experimental Protocol

This protocol is adapted for use in *E. coli* K-12 strains like BW25113, which contains a defective λ prophage. The Lambda Red system is provided by the temperature-sensitive helper plasmid pKD46.

Materials:

- *E. coli* strain BW25113 containing plasmid pKD46
- Template plasmid for resistance cassette (e.g., pKD4 for Kanamycin resistance)
- Primers (see Primer Design)
- High-fidelity DNA polymerase
- *Dpn*I restriction enzyme
- LB Broth and Agar
- Arabinose (1 M stock)
- Kanamycin and Ampicillin
- SOC medium
- Electroporator and cuvettes (1-mm gap)

Phase 1: Generation of the Knockout Cassette

1. Primer Design Design forward and reverse primers to amplify the kanamycin resistance gene from the pKD4 plasmid. Each primer will consist of two parts:

- 3' end (~20 nt): Binds to the template plasmid (pKD4) flanking the resistance gene.
- 5' end (~50 nt): Homologous to the region immediately upstream (Forward primer) or downstream (Reverse primer) of the *ompH* gene in the bacterial chromosome.
- Forward Primer (*ompH_KO_F*): 5'-[50 nt upstream of *ompH* start codon]-[20 nt binding to pKD4 template]-3'
- Reverse Primer (*ompH_KO_R*): 5'-[50 nt downstream of *ompH* stop codon]-[20 nt binding to pKD4 template]-3'

2. PCR Amplification of the Kanamycin Resistance Cassette Perform a PCR reaction to amplify the linear knockout cassette.

Component	Volume (50 μ L reaction)	Final Concentration
5x High-Fidelity Buffer	10 μ L	1x
dNTPs (10 mM)	1 μ L	200 μ M
ompH_KO_F Primer (10 μ M)	2.5 μ L	0.5 μ M
ompH_KO_R Primer (10 μ M)	2.5 μ L	0.5 μ M
pKD4 plasmid DNA (10 ng/ μ L)	1 μ L	10 ng
High-Fidelity Polymerase	0.5 μ L	-
Nuclease-free water	To 50 μ L	-

PCR Cycling Conditions:

- Initial Denaturation: 98°C for 30 sec
- 30-35 Cycles:
 - 98°C for 10 sec
 - 55-65°C for 30 sec (adjust based on primer Tm)
 - 72°C for 90 sec (adjust based on cassette size)
- Final Extension: 72°C for 5 min
- Hold: 4°C

3. Purification and DpnI Digestion

- Verify the PCR product size (~1.5 kb for KanR from pKD4) on a 1% agarose gel.
- Purify the PCR product using a standard PCR purification kit. Elute in nuclease-free water.[\[6\]](#)
- Digest the purified product with DpnI to remove the methylated template plasmid DNA.[\[6\]](#)
- Incubate at 37°C for 1 hour.

- Purify the digested product again to remove the enzyme and buffer. Quantify the DNA concentration.

Phase 2: Recombineering

4. Preparation of Electrocompetent Cells

- Inoculate 10-15 mL of LB broth containing Ampicillin (100 μ g/mL) with a single colony of *E. coli* BW25113/pKD46. Grow overnight at 30°C.
- The next day, inoculate 100 mL of LB + Ampicillin with the overnight culture to an OD₆₀₀ of ~0.1.
- Grow at 30°C with shaking to an OD₆₀₀ of 0.4-0.6.
- Add 1 mL of 1 M Arabinose (final concentration 10 mM) to induce the expression of the Lambda Red enzymes. Continue shaking at 30°C for 45-60 minutes.
- Rapidly chill the culture on ice for 15-30 minutes.
- Harvest the cells by centrifugation at 4,000 x g for 15 min at 4°C.
- Wash the cell pellet twice by resuspending in 50 mL of ice-cold sterile 10% glycerol and centrifuging.
- Resuspend the final pellet in 0.5-1.0 mL of ice-cold 10% glycerol. The cells are now electrocompetent and should be used immediately or stored at -80°C.

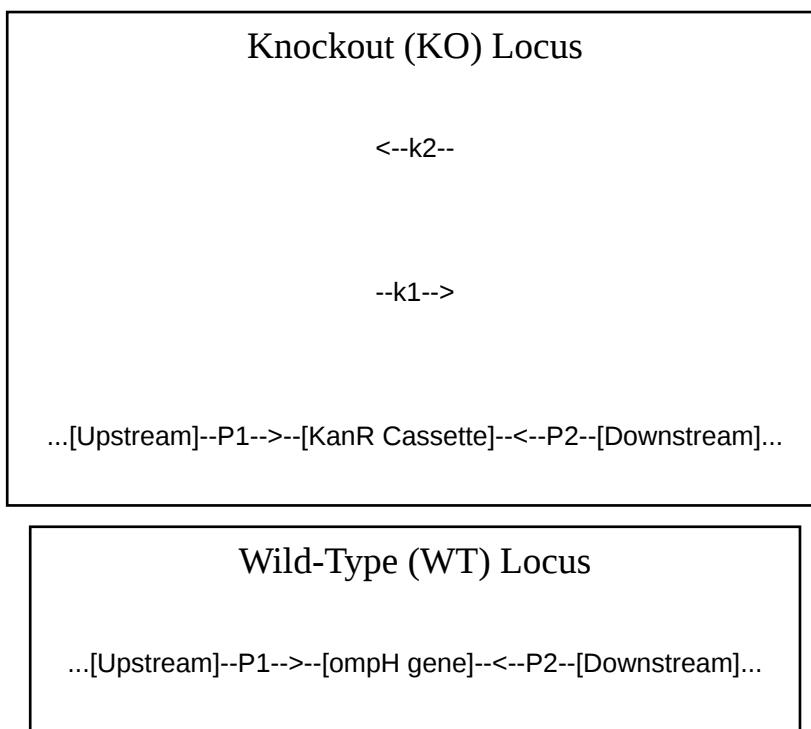
5. Electroporation

- Thaw competent cells on ice.
- Add 100-200 ng of the purified linear DNA cassette to 50 μ L of cells.^[6]
- Transfer the mixture to a pre-chilled 1-mm gap electroporation cuvette.
- Pulse the cells. Typical settings for *E. coli* are 1.8 kV, 25 μ F, 200 Ω .^[6]

- Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube.
- Incubate at 37°C for 1-2 hours with gentle shaking to allow for recombination and expression of the antibiotic resistance gene.

6. Selection of Recombinants

- Plate 100-200 µL of the recovered cells onto LB agar plates containing Kanamycin (25-50 µg/mL).
- Incubate the plates at 37°C for 16-24 hours. The higher temperature is non-permissive for the pKD46 plasmid, aiding in its removal.[\[6\]](#)


Phase 3: Verification of the Knockout Mutant

7. Curing the Helper Plasmid

- Colonies that grow on the Kanamycin plates are putative mutants.
- To ensure the temperature-sensitive pKD46 plasmid is cured, streak single colonies onto fresh Kanamycin plates and incubate at 37°C or 42°C.
- Verify the loss of the plasmid by testing for Ampicillin sensitivity. Patch colonies onto an LB plate and an LB + Ampicillin plate. Colonies that grow on LB but not on LB + Ampicillin have lost the plasmid.

8. PCR Verification

Verify the correct insertion of the cassette and deletion of the *ompH* gene using colony PCR with three sets of primers.[\[7\]](#)[\[8\]](#) A schematic of the primer binding sites is shown below.

[Click to download full resolution via product page](#)

Caption: Primer binding sites for PCR verification of the ΔompH mutant.

- Primer Pair A (External): P1 (binds upstream of the ompH gene) and P2 (binds downstream).
 - Expected WT product: Size of ompH gene + flanking regions.
 - Expected KO product: Size of KanR cassette + flanking regions (will be larger or smaller than WT depending on gene sizes).
- Primer Pair B (Internal WT check): Primers that bind within the ompH coding sequence.
 - Expected WT product: A band of predicted size.
 - Expected KO product: No band.
- Primer Pair C (Internal KO check): P1 and an internal KanR primer (k2).
 - Expected WT product: No band.

- Expected KO product: A band of predicted size.

9. Sequencing For ultimate confirmation, the PCR product from Primer Pair A (using genomic DNA from the putative mutant as a template) should be sequenced to confirm the precise insertion of the resistance cassette at the *ompH* locus.[9]

Quantitative Data Summary

The following table provides typical quantitative values for the protocol.

Parameter	Typical Value / Range	Notes
<hr/>		
Primer Design		
<hr/>		
Homology Arm Length	40 - 50 bp	Sufficient for efficient recombination with the Lambda Red system.
<hr/>		
Template Binding Region	18 - 22 bp	Standard length for PCR primers. [9]
<hr/>		
Knockout Cassette		
<hr/>		
PCR Product Size (pKD4 KanR)	~1.5 kb	Varies depending on the specific resistance cassette used.
<hr/>		
Purified DNA for Electroporation	100 - 200 ng	Higher amounts can lead to arcing. [6]
<hr/>		
Cell Culture & Selection		
<hr/>		
Arabinose Induction Conc.	10 mM	Induces expression of Red genes from pKD46.
<hr/>		
Ampicillin Conc. (pKD46)	100 µg/mL	For maintaining the helper plasmid during growth at 30°C.
<hr/>		
Kanamycin Conc. (Selection)	25 - 50 µg/mL	Selects for successful recombinants. [10]
<hr/>		
Electroporation		
<hr/>		
Cuvette Gap Size	1 mm or 2 mm	1 mm is common for bacteria.
<hr/>		
Voltage	1.8 kV (for 1 mm cuvette)	Check manufacturer's recommendations for your specific electroporator.
<hr/>		
Verification		
<hr/>		
WT ompH PCR Product Size	Gene-specific	Check the size of the ompH gene in your target organism.

KO PCR Product Size (External)	~1.5 kb + flanking region length	Confirms cassette insertion at the correct locus.
-----------------------------------	----------------------------------	---

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sg.idtdna.com [sg.idtdna.com]
- 2. Homologous Recombination & Knockout Mouse [bio.davidson.edu]
- 3. discovery.csiro.au [discovery.csiro.au]
- 4. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Creating an *ompH* Knockout Mutant]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1180085#creating-an-ompH-knockout-mutant-protocol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com